molecular formula C7H8N4 B8812387 Imidazo[1,2-b]pyridazin-6-ylmethanamine CAS No. 1313726-22-5

Imidazo[1,2-b]pyridazin-6-ylmethanamine

Cat. No. B8812387
CAS RN: 1313726-22-5
M. Wt: 148.17 g/mol
InChI Key: QHUJFPISKLSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazin-6-ylmethanamine is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,2-a]pyridine construction involving different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines surprisingly interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . Thus, the identified inhibitors are ATP competitive but not ATP mimetic compounds, explaining their enhanced selectivity with respect to conventional type I kinase inhibitors .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines have been found to specifically interact with and inhibit PIM kinases with low nanomolar potency . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Mechanism of Action

Recent studies have shown that the transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma . Imidazo[1,2-b]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations .

properties

CAS RN

1313726-22-5

Product Name

Imidazo[1,2-b]pyridazin-6-ylmethanamine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H,5,8H2

InChI Key

QHUJFPISKLSRTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 1 was prepared from imidazo[1,2-b]pyridazin-6-ylmethanol (1-4) following the procedures similar to procedure of intermediate D from D-3. MS (m/z): 149 (M+1)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.